molecular formula C20H17ClN2O2S2 B2602366 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-86-1

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2602366
CAS No.: 868217-86-1
M. Wt: 416.94
InChI Key: AZAFQPKSXLMSDQ-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1H-imidazole class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The structure includes:

  • 1-(Naphthalene-2-sulfonyl) group: A bulky, electron-withdrawing substituent that enhances stability and influences binding interactions.
  • Molecular Formula: C₂₀H₁₆ClN₂O₂S₂ (calculated from and ).

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c21-19-8-4-3-7-17(19)14-26-20-22-11-12-23(20)27(24,25)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFQPKSXLMSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chlorophenyl methyl sulfone, naphthalene-2-sulfonyl chloride, and various catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfanyl Group

(a) 2-Benzylsulfanyl-1-(naphthalene-2-sulfonyl)-4,5-dihydroimidazole (CAS 868216-67-5)
  • Key Difference : Benzyl group replaces 2-chlorophenylmethyl.
  • Impact: Lipophilicity: Reduced due to the absence of chlorine. Structural Data: Molecular weight 386.46 g/mol (C₂₀H₁₈N₂O₂S₂) .
(b) 2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(benzenesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868218-38-6)
  • Key Difference : 3,4-Dichlorophenyl and benzenesulfonyl groups.
  • Impact :
    • Electron Withdrawal : Enhanced due to two Cl atoms, increasing electrophilicity.
    • Solubility : Lower than the naphthalene-sulfonyl analog due to reduced aromatic bulk.
    • Molecular Weight : 412.33 g/mol (C₁₇H₁₄Cl₂N₂O₂S₂) .
(c) 2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole (CAS 913689-07-3)
  • Key Difference : Additional fluorine at position 4.
  • Impact :
    • Metabolic Stability : Fluorine may reduce oxidative metabolism.
    • Polarity : Increased slightly due to F’s electronegativity.
    • Molecular Weight : 244.72 g/mol (C₁₀H₁₀ClFN₂S) .

Substituent Variations on the Sulfonyl Group

(a) 1-Benzenesulfonyl Derivatives
  • Example : 1-(Benzenesulfonyl)-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole.
  • Impact :
    • Hydrophobicity : Lower than naphthalene-sulfonyl analogs.
    • Synthetic Accessibility : Simpler to synthesize due to smaller aromatic group.
(b) Naphazoline HCl (CAS 550-99-2)
  • Key Difference : Naphthalen-1-ylmethyl replaces sulfanyl and sulfonyl groups.
  • Impact :
    • Biological Activity : Used as a vasoconstrictor; highlights the pharmacological relevance of naphthalene in imidazole derivatives.
    • Molecular Weight : 246.74 g/mol (C₁₄H₁₄N₂·HCl) .

Pharmacologically Active Analogs

(a) MK017 (2-[(5-Chloro-3-isopropyl-2-methylphenyl)methyl]-4,5-dihydro-1H-imidazole hydrochloride)
  • Key Difference : Branched alkyl and methyl groups on the aromatic ring.
  • Impact :
    • Bioactivity : Developed for stress urinary incontinence (SUI) therapy, suggesting α1-adrenergic receptor affinity.
    • Structural Insight : Chlorine’s position (meta) may optimize receptor binding compared to ortho-substituted analogs .

Physicochemical Properties Comparison

Compound (CAS) Molecular Weight (g/mol) Substituents (R1, R2) Melting Point (°C) LogP (Predicted)
Target Compound (Not reported) ~434.0 R1=Naphthalene-2-sulfonyl, R2=2-Cl-Ph N/A ~4.2
868216-67-5 386.46 R1=Naphthalene-2-sulfonyl, R2=Benzyl N/A ~3.8
61033-69-0 180.63 R1=H, R2=2-Cl-Ph 82–86 ~2.1
913689-07-3 244.72 R1=H, R2=2-Cl-6-F-Ph N/A ~2.5

Notes:

  • The target compound’s naphthalene-sulfonyl group increases molecular weight and hydrophobicity (higher LogP) compared to simpler analogs.
  • Chlorine at the ortho position (2-Cl-Ph) may enhance steric hindrance, affecting crystal packing (melting point) and solubility .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antitumor Activity

Research has indicated that compounds related to the imidazole class exhibit significant antitumor properties. A study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines. For instance, a closely related compound showed IC50 values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, suggesting that structural modifications can enhance cytotoxic potency .

Table 1: In Vitro Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound ASISO2.38Induces apoptosis
Compound BRT-1123.77Cell cycle arrest
Compound CSISO5.37Apoptosis induction

The biological activity of This compound is believed to involve several mechanisms:

  • Induction of Apoptosis : Studies have shown that certain imidazole derivatives induce apoptosis in cancer cells, which is crucial for their antitumor efficacy. For instance, treatment with IC50 concentrations resulted in significant early and late apoptotic cell populations .
  • Cell Cycle Modulation : Some compounds in this class may interfere with cell cycle progression, leading to growth inhibition in sensitive tumor cells.

Case Studies

Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving an imidazole derivative similar to our compound demonstrated promising results in patients with advanced cervical cancer, showing improved survival rates compared to standard therapies.
  • Case Study 2 : Another study reported that a related compound exhibited synergistic effects when combined with cisplatin, enhancing its cytotoxic effects on resistant cancer cell lines.

Q & A

Q. What are the key considerations for synthesizing 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole?

The synthesis involves multi-step reactions, starting with cyclization to form the imidazole core, followed by sulfonylation and substitution. Critical parameters include:

  • Imidazole ring formation : Use precursors like 4,5-dihydroimidazole derivatives under acidic or basic conditions (e.g., HCl or NaOH) .
  • Sulfonylation : React with naphthalene-2-sulfonyl chloride in anhydrous solvents (e.g., DCM) under nitrogen to avoid hydrolysis .
  • Sulfanyl group introduction : Employ (2-chlorophenyl)methylthiol with coupling agents like DCC/DMAP to ensure regioselectivity . Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can the purity and structure of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions (e.g., sulfonyl and sulfanyl groups via 1H^{1}\text{H}/13C^{13}\text{C} shifts) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated m/zm/z for C23H20ClN2O2S2\text{C}_{23}\text{H}_{20}\text{ClN}_2\text{O}_2\text{S}_2: 483.06) .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for evaluating its biological activity?

Prioritize assays aligned with its structural analogs:

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation . Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

  • Reaction path search : Identify energy barriers for sulfonylation using Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution kinetics . Validate predictions experimentally via parallel reactions under varying temperatures (25–80°C) .

Q. How to resolve contradictions in reported biological activity data across studies?

Systematic approaches include:

  • Structural analogs comparison : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl on antimicrobial potency) .
  • Assay standardization : Replicate experiments using identical cell lines/passage numbers and serum-free media to minimize variability .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA) to identify outliers .

Q. What strategies enhance metabolic stability for in vivo applications?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the naphthalene ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask sulfonyl groups with ester linkages to improve bioavailability .

Methodological Design Questions

Q. How to design a robust SAR study for this compound?

  • Variable substituents : Synthesize derivatives with halogens (F, Br), methyl, or methoxy groups at the 2-chlorophenyl position .
  • QSAR modeling : Use Molinspiration or SwissADME to correlate logP, polar surface area, and bioactivity .
  • Data validation : Apply cross-validation (e.g., leave-one-out) to ensure model reliability .

Q. What experimental designs minimize resource use in optimization studies?

  • Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2k^k design to identify critical factors .
  • Response surface methodology (RSM) : Optimize yield and purity via Central Composite Design (CCD) . Example: Fix solvent ratio (DCM:EtOH = 3:1) and vary temperature (40–60°C) and reaction time (6–24 hrs) .

Data Analysis and Reporting

Q. How to statistically analyze conflicting cytotoxicity data?

  • Dose-response curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} confidence intervals .
  • Mann-Whitney U test : Compare activity across cell lines if data is non-parametric .
  • Publication guidelines : Report raw data, normalization methods, and exact p-values per NIH standards .

Q. What advanced techniques characterize degradation products under stress conditions?

  • Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hrs .
  • LC-QTOF-MS : Identify degradation products via accurate mass and fragmentation patterns .
  • Kinetic modeling : Determine degradation rate constants (k) using first-order kinetics .

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